An In-depth Technical Guide to 2-Mercapto-4,6-dimethylnicotinonitrile
An In-depth Technical Guide to 2-Mercapto-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 2-Mercapto-4,6-dimethylnicotinonitrile, a heterocyclic compound with potential applications in medicinal chemistry. This document details its synthesis, spectral characterization, and the anti-tubercular activity of its derivatives. Experimental protocols for its synthesis and for the evaluation of anti-tubercular activity are provided. Furthermore, this guide explores the potential mechanism of action for its derivatives based on current research into related pyridine-based anti-tubercular agents.
Chemical and Physical Properties
2-Mercapto-4,6-dimethylnicotinonitrile, also known as 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, is a stable crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂S | [1] |
| Molecular Weight | 164.23 g/mol | [1] |
| CAS Number | 54585-47-6 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 264 °C (decomposes) | [3] |
| Boiling Point | 250 °C | [3] |
| Density | 1.21 g/cm³ | [3] |
| Flash Point | 105 °C | [3] |
| Refractive Index | 1.609 | [3] |
| XLogP3 | 1 | [3] |
| IUPAC Name | 4,6-dimethyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | [1] |
| InChI | InChI=1S/C8H8N2S/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,1-2H3,(H,10,11) | [1] |
| InChIKey | CZRHEROEPICLRO-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=C(C(=S)N1)C#N)C | [1] |
Spectroscopic Data
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.34 | s | 3H | CH₃ |
| 2.41 | s | 3H | CH₃ |
| 6.48 | s | 1H | Ar-H |
| 12.4 (broad) | s | 1H | SH/NH |
Solvent: DMSO-d₆
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| 18.9 | CH₃ |
| 20.7 | CH₃ |
| 108.7 | C-CN |
| 117.4 | CN |
| 118.1 | Ar-C |
| 150.3 | Ar-C |
| 155.1 | Ar-C |
| 177.9 | C=S |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3448 | N-H stretching |
| 2923 | C-H stretching (aliphatic) |
| 2220 | C≡N stretching |
| 1625 | C=C stretching (aromatic) |
| 1575 | N-H bending |
| 1166 | C=S stretching |
Mass Spectrometry
| m/z | Interpretation |
| 164 | [M]⁺ (Molecular ion) |
| 131 | [M-SH]⁺ |
| 121 | [M-C₂H₃N]⁺ |
| 105 | [M-C₃H₃N₂]⁺ |
Crystallographic Data
The crystal structure of 2-Mercapto-4,6-dimethylnicotinonitrile has been determined by X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 646707.[1]
| Parameter | Value |
| CCDC Number | 646707 |
| Empirical formula | C₈H₈N₂S |
| Formula weight | 164.23 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.324(2) Å, α = 90°b = 13.015(3) Å, β = 107.59(3)°c = 8.021(2) Å, γ = 90° |
| Volume | 828.9(4) ų |
| Z | 4 |
| Calculated density | 1.316 Mg/m³ |
Experimental Protocols
Synthesis of 2-Mercapto-4,6-dimethylnicotinonitrile
This protocol is adapted from the synthesis of related compounds described by Patel and Chhabria (2011).[4]
Materials:
-
Cyanothioacetamide
Procedure:
-
A mixture of acetylacetone (0.1 mol) and cyanothioacetamide (0.1 mol) is refluxed in ethanol (50 mL) in the presence of a catalytic amount of piperidine for 3 hours.
-
The reaction mixture is cooled to room temperature.
-
The solid product that separates out is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from glacial acetic acid to yield pure 2-Mercapto-4,6-dimethylnicotinonitrile.
Anti-tubercular Activity Screening (Lowenstein-Jensen Method)
The following is a general protocol for the Lowenstein-Jensen (L-J) medium-based anti-tubercular activity assay, as referenced in the study of derivatives of 2-Mercapto-4,6-dimethylnicotinonitrile.[5][6][7]
Materials:
-
Lowenstein-Jensen (L-J) medium slants
-
Mycobacterium tuberculosis H37Rv strain
-
Test compound (2-Mercapto-4,6-dimethylnicotinonitrile derivatives)
-
Isoniazid (standard drug)
-
Sterile distilled water
-
7H9 broth
Procedure:
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in sterile distilled water containing 0.05% Tween 80. The turbidity is adjusted to match a McFarland standard No. 1.
-
Drug Incorporation: The test compounds and the standard drug (Isoniazid) are dissolved in a suitable solvent and added to the L-J medium at desired concentrations (e.g., 10, 50, 100 µg/mL) before inspissation. Control L-J slants without any drug are also prepared.
-
Inoculation: Each L-J slant (both drug-containing and control) is inoculated with 0.1 mL of the bacterial suspension.
-
Incubation: The inoculated slants are incubated at 37°C in a 5-10% CO₂ atmosphere.
-
Observation: The slants are examined for the growth of mycobacteria weekly for up to 4 weeks. The growth on drug-containing media is compared with the growth on the control medium. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of M. tuberculosis.
Biological Activity and Potential Mechanism of Action
While 2-Mercapto-4,6-dimethylnicotinonitrile itself has not been extensively studied for its biological activity, its derivatives have shown promising anti-tubercular properties.[4][8]
Anti-tubercular Activity of Derivatives
Derivatives of 2-Mercapto-4,6-dimethylnicotinonitrile, where the mercapto group is alkylated and the nitrile group is either retained or converted to an amide, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv.[4] Several of these compounds exhibited significant anti-tubercular activity.
Potential Mechanism of Action of Pyridine-Based Anti-tubercular Agents
The precise mechanism of action for derivatives of 2-Mercapto-4,6-dimethylnicotinonitrile has not been elucidated. However, based on the broader class of pyridine-containing anti-tubercular agents, several potential targets and pathways can be hypothesized.
One prominent target for many anti-tubercular drugs is the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Enzymes involved in this pathway, such as InhA (enoyl-acyl carrier protein reductase), are known targets of drugs like isoniazid.[9] It is plausible that pyridine-based compounds could inhibit enzymes within this pathway.
Another potential mechanism involves the disruption of cellular respiration and energy metabolism. Some anti-tubercular agents target components of the electron transport chain, such as type II NADH dehydrogenase.[10]
Furthermore, some pyridine (B92270) carboxamide derivatives have been identified as prodrugs that are activated by mycobacterial enzymes, such as amidases, to exert their anti-tubercular effect.[8]
Safety and Handling
2-Mercapto-4,6-dimethylnicotinonitrile is classified as toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Mercapto-4,6-dimethylnicotinonitrile is a versatile heterocyclic compound with established synthetic routes and well-characterized physical and chemical properties. While the biological activity of the core molecule requires further investigation, its derivatives have demonstrated significant potential as anti-tubercular agents. This guide provides a foundational resource for researchers interested in exploring this compound and its analogs for the development of new therapeutics. Future work should focus on elucidating the specific mechanism of action of its active derivatives and optimizing their pharmacological properties.
References
- 1. 2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | CID 676510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and In Vitro Biological Evaluation of Pyridine, Thiadazole, Benzimidazole and Acetyl Thiophene Analogues as Anti Tubercular Agents Targeting Enzyme Inh A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
